molecular formula C10H18O2 B15435273 2,7-Dimethylocta-5,7-diene-1,4-diol CAS No. 80901-31-1

2,7-Dimethylocta-5,7-diene-1,4-diol

Cat. No.: B15435273
CAS No.: 80901-31-1
M. Wt: 170.25 g/mol
InChI Key: YBGRBTWDGJERRR-UHFFFAOYSA-N
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Description

2,7-Dimethylocta-5,7-diene-1,4-diol is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This diol is part of a broader class of terpene-derived compounds, which are often investigated as chemical intermediates and for their presence in natural product chemistry . Researchers value this and structurally related diols as potential precursors in synthetic organic chemistry, including the preparation of other specialized chemicals and aroma compounds . The compound is characterized by specific physicochemical properties, including a topological polar surface area (TPSA) of 40.5 Ų . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80901-31-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,7-dimethylocta-5,7-diene-1,4-diol

InChI

InChI=1S/C10H18O2/c1-8(2)4-5-10(12)6-9(3)7-11/h4-5,9-12H,1,6-7H2,2-3H3

InChI Key

YBGRBTWDGJERRR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C=CC(=C)C)O)CO

Origin of Product

United States

Contextualization Within the Chemistry of Diene Diols

Diene-diols are organic molecules that feature two carbon-carbon double bonds (a diene) and two hydroxyl (-OH) groups (a diol). The relative positions of these functional groups significantly influence the molecule's chemical properties and reactivity. Dienes are broadly categorized into three types: conjugated, where the double bonds are separated by a single bond; isolated, where they are separated by two or more single bonds; and cumulated (or allenes), where the double bonds share a common atom. libretexts.org Conjugated dienes are particularly stable due to the delocalization of π-electrons across the four-carbon system. libretexts.org

The structure of 2,7-dimethylocta-5,7-diene-1,4-diol features a conjugated diene system at the 5 and 7 positions. This conjugation imparts a degree of planarity to that portion of the molecule and influences its electronic properties. The presence of two hydroxyl groups, one primary at the 1-position and one tertiary at the 4-position, adds to the molecule's complexity and potential for a variety of chemical transformations. The methyl groups at the 2 and 7 positions also contribute to the steric and electronic environment of the molecule.

The reactivity of diene-diols is a composite of the individual functionalities. The diene can undergo addition reactions, including the notable Diels-Alder cycloaddition, which is a powerful tool for the formation of six-membered rings. psiberg.comchemistrysteps.comlibretexts.org The hydroxyl groups can participate in reactions typical of alcohols, such as oxidation, esterification, and etherification. The interplay between the diene and diol functionalities can lead to complex and stereochemically rich products.

Importance of Polyfunctionalized Octadienes in Organic Synthesis

Polyfunctionalized octadienes, a class to which 2,7-dimethylocta-5,7-diene-1,4-diol belongs, are valuable building blocks in organic synthesis. The eight-carbon chain provides a versatile scaffold that can be elaborated into a wide array of more complex molecules, including natural products and pharmaceuticals. The presence of multiple functional groups allows for selective chemical modifications at different points in the molecule.

The 1,3-diene motif is a key structural element in numerous biologically active natural products. nih.gov Consequently, the stereoselective synthesis of substituted dienes is a significant area of research in organic chemistry. nih.govnih.gov The ability to control the stereochemistry of the double bonds and any adjacent stereocenters is crucial, as the biological activity of a molecule is often highly dependent on its three-dimensional structure. nih.gov

Furthermore, the diol functionality enhances the synthetic utility of these molecules. Diols can be used to introduce polarity, act as hydrogen bond donors and acceptors, and serve as precursors for other functional groups. For instance, 1,4-diols can be cyclized to form tetrahydrofuran (B95107) rings, a common structural motif in natural products. The stereoselective synthesis of 1,4-diols is an active area of research, with methods such as tandem allylboration–allenylboration sequences being developed to control the stereochemical outcome. acs.org

Advanced Analytical and Spectroscopic Characterization Methodologies for 2,7 Dimethylocta 5,7 Diene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 2,7-Dimethylocta-5,7-diene-1,4-diol.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton. The chemical shifts (δ) are influenced by neighboring functional groups, with protons closer to the electron-withdrawing hydroxyl groups appearing further downfield. Signal multiplicity (singlet, doublet, multiplet) provides information about the number of adjacent protons, while integration values correspond to the number of protons generating the signal.

The ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. The chemical shift values indicate the type of carbon (e.g., sp², sp³, methyl, methylene, methine). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

While specific experimental data for this compound is not widely published, a predicted set of NMR data can be postulated based on established chemical shift principles and data from structurally related compounds.

Predicted ¹H NMR Data for this compound

PositionPredicted δ (ppm)MultiplicityIntegration
H-1~3.7 - 3.9m2H
H-3~1.6 - 1.8m2H
H-4~4.0 - 4.2m1H
H-5~5.8 - 6.0d1H
H-6~6.1 - 6.3d1H
H-9, H-10 (from C-8 methyls)~1.8 - 1.9s6H
H-11 (from C-2 methyl)~1.2 - 1.3s3H

Predicted ¹³C NMR Data for this compound

PositionPredicted δ (ppm)Carbon Type
C-1~65 - 70CH₂
C-2~40 - 45CH₂
C-3~30 - 35CH₂
C-4~70 - 75CH
C-5~125 - 130CH
C-6~135 - 140CH
C-7~140 - 145C (Quaternary)
C-8~120 - 125CH₂
C-9, C-10 (methyls on C-7)~18 - 25CH₃
C-11 (methyl on C-2)~25 - 30CH₃

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks, identifying adjacent protons. For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, H-3/H-4, and crucially, between the olefinic protons H-5/H-6, confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the full carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key correlations would include those from the methyl protons (H-9, H-10, H-11) to adjacent quaternary and sp² carbons (C-2, C-7, C-6), which are not directly observable in COSY or HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not directly connected through bonds. NOESY is critical for determining the relative stereochemistry at the C-1 and C-4 chiral centers and the geometry of the C5-C6 double bond.

Table of Key Expected 2D NMR Correlations

ExperimentCorrelating NucleiInformation Gained
COSYH-3 ↔ H-4 ↔ H-5Confirms the connectivity around the C4 stereocenter.
HSQCH-1 ↔ C-1; H-4 ↔ C-4Assigns the carbons bearing the hydroxyl groups.
HMBCH-9/H-10 ↔ C-6, C-7, C-8Positions the gem-dimethyl group on the diene system.
HMBCH-5 ↔ C-4, C-7Connects the aliphatic chain to the diene moiety.
NOESYH-4 ↔ H-3 and H-5Provides data to infer the relative stereochemistry (syn/anti) at C-4.

Determining the absolute configuration of the two stereocenters (C1 and C4) requires a method that can differentiate between enantiomers. A powerful NMR-based approach involves the use of a chiral auxiliary, which is a chiral molecule that reacts with the compound of interest to form diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties and produce distinct NMR spectra.

A common strategy for diols is the use of α-methoxy-α-phenylacetic acid (MPA). researchgate.netresearchgate.net The procedure involves:

Reacting the diol separately with the (R)- and (S)-enantiomers of MPA to form two distinct bis-MPA ester diastereomers.

Acquiring the ¹H NMR spectra for both the (R)-bis-MPA ester and the (S)-bis-MPA ester.

Comparing the chemical shifts of protons near the newly formed ester linkages. The spatial arrangement of the phenyl group in the MPA auxiliary creates a distinct anisotropic effect on nearby protons, causing them to be shielded or deshielded.

Calculating the difference in chemical shifts (Δδ = δS - δR). By applying established models that correlate the sign of the Δδ values to the absolute configuration, the stereochemistry at both C-1 and C-4 can be unequivocally assigned. acs.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision is crucial for determining the exact elemental formula of a compound.

For this compound:

Molecular Formula: C₁₀H₁₈O₂

Nominal Mass: 170 amu

Calculated Monoisotopic Mass: 170.1307 g/mol

An HRMS measurement yielding a mass of 170.1307 ± 0.0009 would confirm the C₁₀H₁₈O₂ formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different formulas), such as C₁₁H₂₂O (Monoisotopic Mass: 170.1671 g/mol ).

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are detected. wikipedia.org This process provides valuable structural information and is highly effective for identifying and quantifying compounds within complex mixtures. nih.gov

In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺ (m/z 171.1), would be selected as the precursor ion. Fragmentation, typically through collision-induced dissociation (CID), would likely produce a characteristic pattern of product ions. Plausible fragmentation pathways for this diol would include successive losses of water and cleavage of C-C bonds adjacent to the oxygen atoms.

Predicted MS/MS Fragmentation for [C₁₀H₁₈O₂ + H]⁺

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
171.1153.1H₂OLoss of one hydroxyl group as water.
135.12 * H₂OLoss of both hydroxyl groups as water.
85.1C₅H₉OCleavage of the C4-C5 bond.

This fragmentation fingerprint is highly specific and can be used to create selective reaction monitoring (SRM) methods for the targeted detection and quantification of this compound in complex biological or environmental samples.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies. For this compound, IR and Raman spectroscopy would confirm the presence of its key structural features: hydroxyl (-OH) groups, carbon-carbon double bonds (C=C) of the conjugated diene system, and aliphatic carbon-hydrogen (C-H) bonds.

The IR spectrum is particularly sensitive to polar bonds. The hydroxyl groups would give rise to a prominent, broad absorption band in the 3200-3600 cm⁻¹ region due to intermolecular and intramolecular hydrogen bonding. The C-O stretching vibrations of the primary and secondary alcohols would appear in the 1050-1200 cm⁻¹ fingerprint region. The conjugated C=C double bonds would produce a distinct stretching band around 1600-1650 cm⁻¹, typically at a slightly lower frequency than isolated alkenes due to conjugation.

Raman spectroscopy, which relies on inelastic scattering of light, is highly sensitive to non-polar, symmetric bonds. It would provide complementary information, particularly for the C=C bonds of the diene system, which would yield a strong and sharp signal in the 1600-1650 cm⁻¹ range. Aliphatic C-H stretching and bending vibrations would be visible in both spectra.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Characteristics
O-H (Alcohol)StretchingIR3200 - 3600Broad, strong
C-H (sp³)StretchingIR, Raman2850 - 3000Medium to strong
C=C (Conjugated)StretchingIR, Raman1600 - 1650Medium (IR), Strong (Raman)
C-O (Alcohol)StretchingIR1050 - 1200Strong
O-H (Alcohol)BendingIR1330 - 1440Medium, broad

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For a chiral compound like this compound, single-crystal X-ray diffraction is invaluable for determining its absolute configuration.

The process requires growing a suitable single crystal of an enantiomerically pure sample. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are derived. For chiral molecules, the use of anomalous dispersion allows for the absolute assignment of stereocenters (R/S configuration) without the need for a reference chiral center. The analysis of crystallographic data can also reveal details about intermolecular interactions, such as hydrogen bonding patterns, which govern the crystal packing. researchgate.net While specific crystallographic data for the title compound is not available, a related substituted octadiene derivative provides an example of the parameters determined in such an analysis. scispace.com

Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis

ParameterDescriptionExample Value (from an analogous structure scispace.com)
Crystal SystemThe symmetry system of the crystal lattice.Triclinic
Space GroupThe group of symmetry operations for the crystal.P-1
a, b, c (Å)The lengths of the unit cell axes.a = 6.323
b = 6.964
c = 11.740
α, β, γ (°)The angles between the unit cell axes.α = 104.60
β = 98.87
γ = 98.73
Volume (V) (ų)The volume of the unit cell.484.4
ZThe number of molecules in the unit cell.1

Chiral Chromatographic Methods (GC-MS, HPLC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for separating enantiomers and determining the enantiomeric excess (% ee) of a chiral sample. nih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is the most common method for the enantioselective analysis of diols. nih.govmdpi.com The sample is passed through a column packed with a CSP, often based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica (B1680970) support. The differential interaction between the enantiomers and the chiral phase results in their separation, allowing for quantification using a detector such as a UV or refractive index detector.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile compounds. gcms.cz For a diol like this compound, derivatization to a more volatile ester or silyl (B83357) ether may be required before analysis. The derivatized sample is then injected into a GC equipped with a chiral capillary column, often containing a cyclodextrin-based stationary phase. gcms.cz The separated enantiomers are then detected and identified by mass spectrometry. The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers, from which the % ee is calculated.

Table 3: Comparison of Chiral Chromatographic Methods

FeatureChiral HPLCChiral GC-MS
Principle Differential interaction with a solid chiral stationary phase in a liquid mobile phase.Differential interaction with a liquid chiral stationary phase in a gaseous mobile phase.
Analyte Volatility Not a requirement.Requires volatile or derivatized analytes.
Derivatization Generally not required for diols.Often necessary to increase volatility and thermal stability.
Common CSPs Polysaccharide derivatives (cellulose, amylose).Cyclodextrin derivatives.
Detection UV, Refractive Index (RI), Circular Dichroism (CD).Mass Spectrometry (MS), Flame Ionization Detector (FID).
Primary Use Enantiomeric excess determination, preparative separation.Enantiomeric excess determination, analysis of complex mixtures.

Chiroptical Spectroscopy (e.g., Circular Dichroism, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopy involves the interaction of chiral molecules with polarized light and provides critical information about their stereochemistry. These techniques are non-destructive and can be used to assign the absolute configuration of a molecule by comparing experimental results with theoretical calculations.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.comyoutube.com The resulting CD spectrum is a plot of this difference versus wavelength. For this compound, electronic transitions associated with the conjugated diene chromophore would produce a characteristic CD signal in the UV region.

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left- and right-circularly polarized IR radiation. VCD spectra provide stereochemical information about the entire molecule through its vibrational modes.

The assignment of absolute configuration using these methods typically involves a comparison of the experimentally measured spectrum with a spectrum predicted from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory for CD). A spectrum is calculated for an enantiomer of a known configuration (e.g., S,S). If the sign and shape of the calculated spectrum match the experimental spectrum, the absolute configuration of the sample is confirmed.

Table 4: Principles of Chiroptical Spectroscopy for Absolute Configuration

TechniquePrincipleSpectral RegionMolecular TransitionsApplication
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.UV-VisibleElectronicAssigns absolute configuration of molecules with chromophores.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared radiation.InfraredVibrationalAssigns absolute configuration for a wide range of chiral molecules.

Computational and Theoretical Investigations of 2,7 Dimethylocta 5,7 Diene 1,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT is a powerful computational method used to investigate the electronic structure of molecules. For 2,7-Dimethylocta-5,7-diene-1,4-diol, a DFT analysis would typically involve calculating the distribution of electron density to identify electron-rich and electron-poor regions. This information helps in predicting the molecule's reactivity. For example, the locations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO points to areas that can accept electrons (electrophilic sites). Such studies would allow for the prediction of how this diol might interact with other reagents. However, specific studies detailing the HOMO-LUMO gap, electrostatic potential maps, and reactivity descriptors for this compound are not available.

Ab Initio Methods for High-Accuracy Energetic and Geometric Parameters

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular geometries (bond lengths, bond angles) and energetic properties (e.g., total energy, enthalpy of formation). For this compound, these calculations would establish the most stable three-dimensional structure and the energy of its various possible isomers. No published high-accuracy ab initio calculations for the geometric and energetic parameters of this specific molecule were found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would reveal its conformational flexibility. mdpi.com The molecule possesses several rotatable bonds, leading to a complex landscape of possible shapes (conformers). Simulations could identify the most prevalent conformers in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. researchgate.net Furthermore, MD simulations could model how molecules of the diol interact with each other or with solvent molecules, providing insight into properties like solubility and aggregation. Specific conformational analyses or intermolecular interaction studies for this compound are not documented in the literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are often used to predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. researchgate.net These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations could predict its ¹H and ¹³C NMR spectra. While experimental spectral data may exist for some isomers in databases, a direct comparison with computationally predicted parameters for this specific diol is not available in published research. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely mechanism for a given transformation. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical reactions. Identifying the structure and energy of transition states is key to understanding reaction rates and selectivity. No computational studies on the reaction mechanisms involving this compound have been found.

Potential Applications of 2,7 Dimethylocta 5,7 Diene 1,4 Diol in Advanced Organic Synthesis and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

The presence of two stereogenic centers at the carbon atoms bearing the hydroxyl groups marks 2,7-Dimethylocta-5,7-diene-1,4-diol as a promising chiral building block for asymmetric synthesis. Chiral diols are highly valued in organic chemistry for their ability to induce stereoselectivity in a variety of transformations. nih.gov They can serve as precursors to other chiral molecules or be incorporated into chiral ligands for metal-catalyzed reactions. nih.govrsc.org

The general utility of chiral diols is well-established. For instance, chiral 1,3-diols are crucial intermediates in the synthesis of a range of natural products and biologically active compounds. acs.org The development of new strategies to access enantiomerically pure diols is an active area of research. acs.orgacs.org In this context, if this compound can be synthesized in an enantiomerically pure form, it would represent a valuable addition to the chemist's toolbox. The diene functionality offers a site for further stereocontrolled transformations, such as Diels-Alder reactions or directed hydrogenations, which could be influenced by the existing stereocenters of the diol.

Precursor for Bioactive Molecules and Natural Product Synthesis

The structural framework of this compound is reminiscent of various terpenoid natural products, many of which exhibit significant biological activity. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. The synthesis of complex natural products often relies on the use of versatile and functionalized building blocks. vnulib.edu.vn

For example, the structurally related compound (±)-2,6-dimethylocta-5(Z),7-diene-4-ol has been synthesized and identified as having high pheromone activity for the bark beetle Ips typographus. nih.gov This highlights the potential for dimethyloctadiene scaffolds to be key components of insect pheromones, which have applications in pest management. Furthermore, the synthesis of other bioactive molecules, such as the diterpenic diol from Anisopappus pinnatifidus and the triterpene panaxadiol, involves tetrahydropyranyl moieties that can be derived from the cyclization of diols. psiberg.com The diene and diol functionalities in this compound provide multiple handles for cyclization and functional group interconversion, making it a plausible precursor for a variety of complex bioactive molecules. vnulib.edu.vnacs.org

Role in Polymer Chemistry as a Monomer or Cross-linking Agent

The bifunctional nature of this compound suggests its potential utility in polymer chemistry, both as a monomer and as a cross-linking agent. Conjugated dienes are well-known monomers for polymerization, forming the backbone of important synthetic rubbers like polybutadiene (B167195) and neoprene. pressbooks.publibretexts.org The polymerization of dienes can be initiated by radical or acidic species and often proceeds via a 1,4-addition mechanism. pressbooks.publibretexts.org The presence of the diol groups in this compound could impart unique properties to the resulting polymer, such as increased hydrophilicity and sites for further modification.

Diols are also commonly employed as cross-linking agents to create polymer networks with enhanced mechanical and thermal properties. marquette.edutandfonline.com For instance, diols have been used to cross-link polybutadiene and to prepare poly(acrylic acid) microgels. marquette.edutandfonline.com The two hydroxyl groups of this compound could react with suitable functional groups on polymer chains, such as carboxylic acids or isocyanates, to form a cross-linked structure. The diene functionality within the cross-linker could also remain available for subsequent post-polymerization modifications, such as vulcanization-type reactions. pressbooks.pub

Table 1: Potential Roles of this compound in Polymer Chemistry

RoleDescriptionPotential Advantages
Monomer The conjugated diene system can undergo polymerization to form the main polymer chain. pressbooks.publibretexts.orgThe diol groups would be incorporated as pendant groups, potentially increasing polarity and providing sites for further reactions.
Cross-linking Agent The two hydroxyl groups can react with functional polymers to form a network structure. marquette.edutandfonline.comThe diene moiety within the cross-link could allow for secondary cross-linking or functionalization of the material.

Ligand Synthesis for Catalysis (if functional groups can chelate metals)

The diol functionality of this compound presents an opportunity for its use in the synthesis of ligands for metal catalysis. Diols, particularly chiral diols, are known to coordinate with metal centers and have been widely used in the development of catalysts for asymmetric reactions. nih.govrsc.org The oxygen atoms of the hydroxyl groups can act as Lewis basic sites, donating electron density to a metal.

The spatial arrangement of the two hydroxyl groups is critical for effective chelation. In this compound, the 1,4-relationship of the diols would allow for the formation of a seven-membered chelate ring with a metal center. While six-membered rings are often more stable, seven-membered chelates are also known and can influence the stereochemical outcome of catalytic reactions. Furthermore, the diene portion of the molecule could potentially interact with the metal center or be designed to influence the steric environment around the catalytic site. A notable example is the use of an amino alcohol-based iridium complex for the oxidative lactonization of diols, where the ligand plays a crucial bifunctional role. nih.gov

Precursor to Fragrance and Flavor Compounds

Terpenoids and their derivatives are a cornerstone of the fragrance and flavor industry. researchgate.netresearchgate.netnih.gov Many of these compounds are characterized by their pleasant and often complex aromas. The synthesis of fragrance and flavor compounds frequently involves the modification of naturally occurring or synthetically accessible terpenoid skeletons.

The structure of this compound is closely related to known fragrance precursors. For instance, linaloyl oxide, a relevant flavor and fragrance component, can be prepared from the related 2,6-dimethyloct-7-ene-2,6-diol. psiberg.com The acid-catalyzed transformation of monoterpenediols can lead to the formation of various aroma compounds. The degradation of citral, a prominent flavor compound, under acidic conditions proceeds through diol intermediates to form a range of aromatic compounds. rsc.org It is plausible that this compound could undergo similar acid-catalyzed cyclizations and rearrangements to yield a variety of volatile compounds with potential applications in the fragrance and flavor industry. The lactonization of diols is another important transformation that can lead to fragrant molecules. nih.gov

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The industrial viability of any chemical compound is intrinsically linked to the efficiency and sustainability of its synthesis. For 2,7-dimethylocta-5,7-diene-1,4-diol, moving beyond traditional multi-step organic syntheses towards greener alternatives is a primary challenge.

Current synthetic approaches to diols and polyenes often rely on petroleum-based starting materials and stoichiometric reagents, contributing to environmental concerns and potentially high costs. nih.gov Future research should prioritize the development of catalytic and biocatalytic methods that utilize renewable feedstocks.

Biocatalytic and Renewable Routes:

The biosynthesis of diols using engineered microorganisms is a rapidly advancing field. nih.gov Organisms like Escherichia coli have been successfully engineered to produce a variety of diols from renewable resources such as glucose. nih.gov A potential biosynthetic pathway for this compound could be envisioned starting from precursors derived from microbial fermentation. The use of biocatalysts, such as enzymes, could also offer high stereoselectivity in the synthesis of chiral diols, a significant advantage over many traditional chemical methods.

FeedstockPotential Biocatalytic MethodKey Advantage
GlucoseEngineered E. coli or yeast strainsUtilization of a renewable and abundant resource.
Plant-based oilsChemo-enzymatic transformationsPotential for direct conversion of fatty acid derivatives.

Furthermore, the development of chemocatalytic routes from biomass-derived platform chemicals presents a promising avenue. For instance, the conversion of furfural (B47365) or other furanic compounds, which can be obtained from lignocellulosic biomass, into diols and polyols is an active area of research.

Exploration of Novel Reactivity and Unprecedented Transformations

The conjugated diene and diol functionalities in this compound are ripe for the exploration of novel chemical transformations.

Cycloaddition Reactions:

The conjugated diene system is a prime candidate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The substitution pattern of this compound, with methyl groups on the diene, would influence the stereochemical outcome of such reactions. Future research could explore the use of various dienophiles to construct complex cyclic and bicyclic structures, which are valuable scaffolds in medicinal chemistry and materials science. The development of catalyst-controlled chemodivergent cycloadditions, for example, could lead to either [4+2] or [2+2] cycloadducts from the same starting materials, offering a powerful tool for synthetic chemists.

Selective Functionalization:

The presence of both a primary and a tertiary alcohol offers opportunities for selective functionalization. Developing catalysts and reaction conditions that can differentiate between these two hydroxyl groups would be a significant challenge and a valuable synthetic achievement. Such selective modifications could lead to a diverse range of derivatives with tailored properties.

Unusual Rearrangements:

The unique juxtaposition of functional groups in this molecule could also lead to novel and synthetically useful rearrangements. For instance, acid-catalyzed or transition-metal-mediated rearrangements could potentially lead to the formation of novel carbocyclic or heterocyclic frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including improved safety, efficiency, and scalability.

Flow Synthesis:

For a molecule like this compound, flow chemistry could enable better control over reaction parameters, such as temperature and mixing, which is crucial for selective and high-yielding transformations. The handling of potentially hazardous reagents or unstable intermediates, which might be involved in certain synthetic steps, can be managed more safely in a continuous flow setup. Future work could focus on developing a complete, multi-step flow synthesis of the target compound and its derivatives.

Automated Synthesis:

The integration of flow chemistry with automated synthesis platforms, controlled by machine learning algorithms, represents the cutting edge of chemical synthesis. Such platforms can rapidly screen reaction conditions, optimize yields, and even discover new reaction pathways. Applying these technologies to the synthesis of this compound could accelerate the discovery of new derivatives and their properties.

TechnologyPotential Benefit for this compound Synthesis
Flow ChemistryEnhanced control over reaction conditions, improved safety, and scalability.
Automated SynthesisHigh-throughput screening of reaction parameters and rapid library synthesis.

Advanced Computational Modeling of Complex Reaction Systems Involving the Compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity.

Reaction Mechanism and Selectivity:

DFT calculations can provide detailed insights into the reaction mechanisms of transformations involving this compound. For instance, the transition states of Diels-Alder reactions can be modeled to predict the regio- and stereoselectivity of the cycloadducts. This predictive power can guide experimental work and reduce the need for extensive empirical screening.

Spectroscopic Properties:

Computational methods can also be used to predict the spectroscopic properties of the compound and its derivatives, such as NMR and IR spectra. This can aid in the characterization of new compounds and in the interpretation of experimental data.

Conformational Analysis:

The conformational flexibility of the octadiene backbone can significantly influence its reactivity. Computational studies can map the potential energy surface of different conformers and identify the most stable and reactive geometries.

Discovery of New Biological Activities or Material Science Applications

The structural motifs present in this compound suggest potential applications in both life sciences and materials science.

Biological Activity:

Many natural products containing diene and diol functionalities exhibit interesting biological activities. For example, some diols derived from natural sources have shown potential as anticancer agents. The chiral centers in this compound also open the door to exploring its potential as a chiral building block for the synthesis of pharmaceuticals. Screening of this compound and its derivatives for various biological activities, such as antimicrobial, antiviral, or anticancer properties, is a promising area for future research.

Material Science Applications:

Diols are common monomers used in the synthesis of polyesters and polyurethanes. nih.gov The incorporation of the diene functionality from this compound into a polymer backbone could impart unique properties, such as the potential for cross-linking or further functionalization. This could lead to the development of new materials with tailored mechanical, thermal, or optical properties. The conjugated diene system also suggests potential applications in organic electronics, where polyenes are known to have interesting conductive and photophysical properties.

FieldPotential ApplicationRationale
Medicinal ChemistryAnticancer or antimicrobial agentStructural similarity to some bioactive natural products.
Polymer ChemistryMonomer for novel polyesters or polyurethanesDiol functionality allows for polymerization, while the diene offers a site for cross-linking.
Materials ScienceOrganic electronic materialsThe conjugated diene system could impart useful electronic or photophysical properties.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2,7-Dimethylocta-5,7-diene-1,4-diol, and how can researchers address ambiguities in structural assignment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify diastereotopic protons and carbons. For diastereomers, employ 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals.
  • Infrared (IR) Spectroscopy : Analyze hydroxyl (3200–3600 cm1^{-1}) and conjugated diene (1650–1600 cm1^{-1}) stretches to confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular formula, while fragmentation patterns help confirm substituent positions.
  • Resolution of Ambiguities : Cross-reference with computational models (e.g., DFT calculations) or compare to analogous compounds like 7-Phenyl-hepta-4,6-diyn-1,2-diol .

Q. What synthetic routes are recommended for preparing this compound, and how can yield optimization be achieved?

  • Methodological Answer :

  • Core Strategy : Start with a diene precursor (e.g., octa-5,7-diene) and introduce hydroxyl groups via Sharpless dihydroxylation or epoxide ring-opening. Methyl groups can be added via Grignard reactions.
  • Optimization :
  • Catalysts : Test transition-metal catalysts (e.g., Pd for allylic substitutions) to improve regioselectivity.
  • Temperature Control : Lower temperatures (0–5°C) may stabilize intermediates, as seen in SnCl2_2-mediated reductions .
  • Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to separate diastereomers.

Advanced Research Questions

Q. How do substituent effects (e.g., methyl groups) influence the compound’s reactivity in cycloaddition reactions, and what mechanistic insights support this?

  • Methodological Answer :

  • Experimental Design :
  • Kinetic Studies : Compare reaction rates of this compound with non-methylated analogs in Diels-Alder reactions. Use stopped-flow techniques to monitor intermediates.
  • Electrophilicity Analysis : Measure frontier molecular orbitals via DFT to assess how methyl groups alter electron density at the diene termini, as seen in trimethylsilyl-substituted diols .
  • Data Interpretation : Methyl groups may sterically hinder approach but enhance electron donation, leading to trade-offs between reactivity and selectivity.

Q. How can researchers resolve contradictions in reported biological activity data for diol derivatives, such as antioxidant vs. pro-oxidant effects?

  • Methodological Answer :

  • Systematic Approach :
  • Dose-Response Studies : Test the compound across a wide concentration range (nM–mM) in cellular models (e.g., SH-SY5Y neurons) to identify threshold effects.
  • Redox Profiling : Use assays like DPPH radical scavenging and lipid peroxidation inhibition, comparing results to structurally similar compounds (e.g., 1,4-Dihydroxy-2,2-dimethylpiperazine) .
  • Mechanistic Probes : Employ ROS-sensitive fluorescent dyes (e.g., DCFH-DA) to distinguish antioxidant/pro-oxidant behavior under varying pH and oxygen levels.

Q. What strategies are effective for stabilizing this compound in aqueous solutions, given its susceptibility to oxidation?

  • Methodological Answer :

  • Stabilization Techniques :
  • pH Buffering : Store solutions at pH 6–7 to minimize base-catalyzed oxidation.
  • Antioxidant Additives : Include 0.1% ascorbic acid or EDTA to chelate metal ions.
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage, as recommended for unstable diamines .
  • Monitoring : Use HPLC with UV detection at 210–220 nm to track degradation products over time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.